2,2',3,4,5,5'-Hexachlorobiphenyl

Description

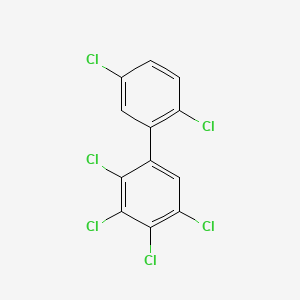

Structure

2D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLKLGIYGBLTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074174 | |

| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52112-04-6, 52712-04-6 | |

| Record name | 1,3-Azaphospholidine, 1,2,3-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NOF097W59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 2,2 ,3,4,5,5 Hexachlorobiphenyl

Environmental Fate and Transformation Pathways of PCB 153

Sorption and Desorption Dynamics in Environmental Matrices

The fate and transport of 2,2',3,4,5,5'-Hexachlorobiphenyl (B1329218) in the environment are significantly influenced by its tendency to adsorb to solid phases such as soil, sediment, and suspended particles. This sorption behavior is a key factor in its persistence and bioavailability. The primary mechanism governing the sorption of nonionic organic compounds like PCB 153 is partitioning into the organic carbon fraction of the solid matrix. epa.gov Consequently, the sorption of PCB 153 generally increases with the organic carbon content of the soil or sediment. epa.gov

The distribution of PCB 153 between the solid and aqueous phases is commonly quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). epa.govresearchgate.net The Kd value represents the ratio of the concentration of the chemical in the solid phase to its concentration in the aqueous phase at equilibrium. researchgate.net To account for the variability in organic carbon content among different soils and sediments, the Koc value is often used, which normalizes the Kd value to the fraction of organic carbon. epa.gov

However, the sorption and desorption of PCB 153 are not always straightforward reversible processes. Research has indicated that the desorption of hexachlorobiphenyls can be a slow and complex process, with a portion of the sorbed compound becoming resistant to desorption over time. epa.gov This has led to the development of more complex models, such as the exchangeable-nonexchangeable model, to better describe the observed nonsingular sorption-desorption behavior. epa.gov In this model, a fraction of the sorbed PCB is considered to be in a readily exchangeable state, while another fraction is in a nonexchangeable or slowly desorbing state. The presence of slowly desorbing sites can significantly impact the long-term fate and bioavailability of PCB 153 in the environment. dss.go.th

The sorption and desorption dynamics are also influenced by the properties of the sorbent material itself. For instance, the presence of different types of organic matter and the pore structure of the solid matrix can affect the strength and rate of sorption. researchgate.net Studies on various natural and synthetic sorbents have been conducted to understand these interactions better and to develop effective remediation strategies for PCB-contaminated sites. nih.govmdpi.com

Table 1: Illustrative Sorption Coefficients for Hexachlorobiphenyls

| Parameter | Value | Reference Matrix | Reference |

|---|---|---|---|

| Log Koc | 5.85 - 0.64 logS (ppb) | General (related to water solubility) | nm.gov |

| Kd | Highly variable depending on soil/sediment properties such as organic carbon content and pH. skb.compnnl.gov |

Note: Specific Kd and Koc values for this compound can vary significantly depending on the specific characteristics of the soil or sediment being studied. The provided information represents general relationships and the importance of site-specific measurements.

Volatilization and Air-Water Exchange Fluxes

The semi-volatile nature of this compound allows it to be transported over long distances in the atmosphere. Volatilization from contaminated surfaces, such as soil and water, is a significant pathway for its entry into the atmosphere. pnnl.gov The rate of volatilization is influenced by several factors, including temperature, wind speed, and the concentration of the compound in the source medium. skb.comepa.gov

The exchange of PCB 153 between the atmosphere and water bodies is a dynamic process that can involve both deposition from the air to the water and volatilization from the water to the air. The direction and magnitude of this flux are determined by the concentration gradient of the compound across the air-water interface and are often described using the two-film model. researchgate.netresearchgate.net The Henry's Law constant, which relates the partial pressure of a compound in the air to its concentration in water at equilibrium, is a critical parameter in these calculations.

Studies in the Great Lakes region have provided valuable insights into the air-water exchange of PCBs. Research in Green Bay and Lake Michigan has shown that volatilization is a major process for the removal of PCBs from these water bodies. researchgate.netresearchgate.net For instance, a reevaluation of air-water exchange fluxes in Green Bay suggested a net volatilization flux of total PCBs ranging from +170 to +5300 ng m⁻² day⁻¹, which was significantly higher than previous estimates. researchgate.net In southern Lake Michigan, the net flux was also found to be predominantly from water to air, with values ranging from +0.5 to +230 ng m⁻² day⁻¹. researchgate.net

More recent studies using passive samplers in the lower Great Lakes have confirmed that net volatilization of PCBs is the primary trend across many sites. acs.org The air-water exchange fluxes of the sum of seven major PCB congeners (Σ₇PCBs) were found to range from -2.4 ng m⁻² day⁻¹ (deposition) to +9.0 ng m⁻² day⁻¹ (volatilization). acs.org The variability in these fluxes was largely attributed to differences in the aqueous concentrations of PCBs. acs.org

Table 2: Representative Air-Water Exchange Fluxes for PCBs in the Great Lakes

| Location | Flux Range (ng m⁻² day⁻¹) | Dominant Direction | Reference |

|---|---|---|---|

| Green Bay | +170 to +5300 (Total PCBs) | Volatilization | researchgate.net |

| Southern Lake Michigan | +0.5 to +230 (Total PCBs) | Volatilization | researchgate.net |

| Southwestern Lake Michigan | -90 to +55 (ΣPCBs) | Dynamic (slight tendency towards absorption) | nih.gov |

| Lower Great Lakes (various sites) | -2.4 to +9.0 (Σ₇PCBs) | Net volatilization at most sites | acs.org |

Source Apportionment and Emission Inventories for PCB 153

Identifying the sources of this compound in the environment is crucial for understanding its distribution and for developing effective management strategies. Source apportionment studies often utilize advanced statistical techniques like Positive Matrix Factorization (PMF) to analyze the congener profiles of PCBs in environmental samples and identify the contributions of different sources. nih.govresearchgate.netresearchgate.net

These studies have consistently identified several major source categories for PCBs, including:

Industrial Emissions: Historical and ongoing releases from industrial facilities that manufactured or used PCBs.

Leakage from Old Equipment: PCBs were extensively used in closed and partially closed systems such as transformers and capacitors. Leakage from this aging equipment remains a significant source. epa.gov

Combustion Byproducts: The incomplete combustion of various materials, including industrial and domestic coal, can lead to the formation and release of PCBs. epa.gov

Volatilization from Contaminated Sites: Landfills, contaminated soils, and sediments act as secondary sources, releasing previously deposited PCBs back into the atmosphere. pnnl.gov

Emission inventories have been developed to quantify the release of PCBs from these various sources. For example, a UK emission inventory identified the leakage of material from capacitors and transformers as the major source of total PCBs. epa.gov Global emission inventories for PCB 153 have also been developed, tracking its release over time from different regions and sources, including the impact of e-waste processing in developing countries. nm.gov

Table 3: Major Source Categories of PCBs Identified by Positive Matrix Factorization (PMF) Studies

| Source Category | Description | Key Congeners Often Associated with Source | References |

|---|---|---|---|

| Aroclor Mixtures (e.g., 1254, 1260) | Leakage from old electrical equipment and other industrial applications. | Higher chlorinated congeners, including PCB 153. | nih.govresearchgate.net |

| Combustion Processes | Emissions from industrial and domestic coal and wood burning. | Lower chlorinated congeners, but can also include higher chlorinated ones. | epa.govnih.gov |

| Industrial Processes | Various industrial activities leading to unintentional PCB formation and release. | Varies depending on the specific industrial process. | nih.gov |

| Pigment Production | Unintentional byproducts in the manufacturing of certain pigments. | PCB-11 is a known marker for this source. | researchgate.net |

Bioavailability, Biotransformation, and Bioaccumulation of 2,2 ,3,4,5,5 Hexachlorobiphenyl in Non Human Biota

Biotransformation Pathways of PCB 153 in Model Organisms and Wildlife

Once absorbed, PCB 153 can undergo biotransformation, a series of metabolic processes aimed at detoxifying and facilitating the excretion of foreign compounds. However, the structure of PCB 153, with its high degree of chlorination and lack of adjacent non-chlorinated carbon atoms, makes it particularly resistant to metabolism.

The initial and rate-limiting step in the metabolism of many PCBs is oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For PCB 153, this process is generally slow and inefficient across many species. The specific CYP isoforms involved in the metabolism of PCBs can vary between species, leading to different metabolic capacities.

In humans, the CYP2B6 isoform has been shown to metabolize PCB 153, with 3-hydroxy-2,2',4,4',5,5'-hexachlorobiphenyl identified as a major metabolite. hmdb.ca However, the rate of this hydroxylation is significantly lower compared to that observed in other species like dogs. hmdb.ca Studies using human hepatic microsomes have indicated that PCB 153 is not readily metabolized, which contributes to its high prevalence in human adipose tissue. nih.gov

In rodents, such as rats, the metabolism of PCB 153 also leads to the formation of hydroxylated derivatives. nih.gov The expression of certain CYP enzymes can be induced by exposure to PCBs, which can alter the metabolic profile of the organism.

Following oxidation by CYP enzymes, the resulting hydroxylated metabolites (OH-PCBs) can undergo phase II conjugation reactions, where an endogenous molecule is attached to the hydroxyl group. This process increases the water solubility of the metabolite, facilitating its excretion from the body. The primary conjugation reactions for OH-PCBs are glucuronidation and sulfation. nih.govresearchgate.net

The efficiency of these conjugation reactions is highly dependent on the structure of the OH-PCB metabolite. nih.gov For PCB 153, the primary hydroxylated metabolite is 3-hydroxy-2,2',4,4',5,5'-hexachlorobiphenyl. hmdb.ca This and other hydroxylated metabolites can then be conjugated. For example, in monkeys, PCB 153 has been shown to be excreted in the bile as the parent compound, as a hydroxylated metabolite, and as water-soluble conjugates, likely glucuronides of the hydroxylated form. nih.gov

The identification of various metabolites in different species provides insight into the biotransformation pathways. In addition to monohydroxylated derivatives, other metabolites such as methoxylated and sulfated forms have been detected. acs.orgnih.gov For instance, studies have identified sulfated PCB metabolites in human serum, suggesting that sulfation is a relevant metabolic pathway in humans. nih.govacs.org The formation of glucuronic acid and sulfate (B86663) conjugates is a detoxification step, but the persistence of some OH-PCBs in serum suggests that these conjugation reactions can be inefficient for certain structures. nih.gov

Identified Metabolites of 2,2',3,4,5,5'-Hexachlorobiphenyl (B1329218)

| Metabolite | Organism(s) |

|---|---|

| 3-hydroxy-2,2',4,4',5,5'-hexachlorobiphenyl | Human, Rat, Mouse, Monkey |

| 4-hydroxy-2,2',3,5',6-pentachlorobiphenyl | Human |

| Sulfated PCB metabolites | Human |

| Glucuronidated PCB metabolites | Monkey, Rat |

The ability to metabolize PCB 153 varies significantly among different species. nih.gov This variation is largely due to differences in the expression and activity of CYP450 enzymes and conjugation enzymes.

For example, dogs have been shown to have a higher capacity to metabolize PCB 153 compared to humans and guinea pigs. hmdb.ca In contrast, many fish species exhibit a very limited ability to metabolize highly chlorinated PCBs like PCB 153. nih.govresearchgate.net This low metabolic capacity is a major factor contributing to the high bioaccumulation of this congener in aquatic food webs. nih.gov

Studies on sea turtles have also indicated a limited capacity for PCB biotransformation, particularly involving CYP1A-like enzymes, which are important for the metabolism of certain PCB congeners. nih.gov This suggests a potential for the accumulation of PCBs that are substrates for these enzymes.

The table below summarizes the relative metabolic capacity for PCB 153 in different organisms.

Relative Metabolic Capacity for PCB 153 in Various Organisms

| Organism | Metabolic Capacity | Key Findings |

|---|---|---|

| Human | Low | Slow metabolism by CYP2B6; a major persistent congener. hmdb.canih.gov |

| Dog | High | Efficiently metabolizes PCB 153 compared to other species. hmdb.ca |

| Guinea Pig | Moderate | Possesses some metabolic capacity, but lower than dogs. hmdb.ca |

| Rat | Moderate | Forms hydroxylated metabolites. nih.gov |

| Fish | Very Low | Recalcitrant to biotransformation, leading to high bioaccumulation. nih.govnih.gov |

Bioaccumulation and Biomagnification of PCB 153 in Trophic Food Webs

Bioaccumulation is the process by which a substance builds up in an organism from all sources, including water, food, and sediment. greenfacts.org Biomagnification, a related process, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.gov Due to its persistence and lipophilicity, PCB 153 is subject to both of these processes, leading to high concentrations in top predators. greenfacts.orgresearchgate.net

PCB 153 is consistently one of the most dominant congeners found in wildlife at higher trophic levels, including marine mammals, birds, and predatory fish. nih.govcyf-kr.edu.pl Its resistance to metabolic degradation is a key factor driving its biomagnification. greenfacts.org Trophic magnification factors (TMFs), which quantify the degree of biomagnification, are often high for PCB 153 in various food webs.

The high lipophilicity (fat-loving nature) of PCB 153 is a primary driver of its bioaccumulation and tissue distribution. nih.gov Once absorbed, it readily partitions into and is stored in the lipid-rich tissues of an organism. greenfacts.orgnih.gov This includes adipose tissue (fat), as well as the lipid components of cell membranes and other organs.

The concentration of PCB 153 in different tissues is often correlated with the lipid content of those tissues. acs.org Tissues with higher lipid content, such as adipose tissue and liver, tend to have higher concentrations of PCB 153. nih.gov In ring doves, for example, the highest concentrations of PCB 153 were found in adipose tissue. acs.org

During periods of lipid mobilization, such as during fasting, reproduction, or lactation, stored PCB 153 can be released from adipose tissue back into the bloodstream. nih.gov This can lead to a redistribution of the compound to other organs and can also result in its transfer to offspring during gestation and lactation. nih.gov Lipoproteins in the blood play a crucial role in the transport of PCB 153 from storage tissues to other parts of the body. nih.gov

The strong partitioning of PCB 153 into lipids means that it is not easily excreted from the body, contributing to its long biological half-life and its persistence in individual organisms and across food webs.

Trophic Transfer Efficiencies and Food Web Dynamics

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. The efficiency of this transfer is a key determinant of whether a substance will biomagnify, meaning its concentration increases in organisms at successively higher levels in the food web. Polychlorinated biphenyls as a group are known to biomagnify, leading to the highest concentrations in top predators. greenfacts.org

The process of biomagnification occurs in both aquatic and terrestrial food chains. greenfacts.org In aquatic environments, PCBs in sediment and water are taken up by organisms at the base of the food web, such as plankton and benthic invertebrates. These are then consumed by small fish, which are in turn eaten by larger predatory fish, birds, and marine mammals. greenfacts.org On land, PCBs can accumulate from soil or plants into invertebrates like worms and insects, which are then consumed by birds and mammals. greenfacts.org

Studies have investigated the trophic magnification of various PCB congeners in different ecosystems. For instance, a study in the South China Sea analyzed 34 PCB congeners, including this compound (PCB 146), in a food web consisting of fish and birds. mdpi.com The results from such studies are often used to calculate Trophic Magnification Factors (TMFs), which quantify the degree to which a chemical's concentration increases per trophic level. A TMF greater than 1 indicates that the chemical is biomagnifying. For PCBs, TMFs have been found to range from 1.5 to 6.6 for different congeners in a freshwater food web. usgs.gov In an estuarine food web in Japan, the TMF for the sum of 209 PCB congeners was 1.52, with TMFs for individual congeners ranging from 0.90 to 3.28. nih.gov

The hydrophobicity of a PCB congener, often measured by its octanol-water partition coefficient (Kow), is a significant factor influencing its trophic transfer efficiency. Research has shown a strong positive correlation between a congener's log Kow and its TMF, indicating that more hydrophobic compounds tend to biomagnify to a greater extent. usgs.gov

Table 1: General Trophic Magnification Factors for PCB Congeners in an Aquatic Food Web

| Trophic Level | Organism Type | General PCB Concentration Trend |

| 1 | Phytoplankton / Zooplankton | Baseline concentration from water/sediment |

| 2 | Macroinvertebrates / Small Fish | Increased concentration |

| 3 | Larger Fish | Further increased concentration |

| 4 | Top Predator (e.g., Predatory Fish, Birds) | Highest concentration |

| This table illustrates the general trend of PCB biomagnification. Specific values vary by congener and ecosystem. |

Modeling of Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs)

To predict the extent of chemical accumulation in organisms, scientists use models to calculate bioaccumulation factors (BAFs) and biota-sediment accumulation factors (BSAFs). A BAF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, accounting for uptake from all environmental sources, including food. nih.gov A BSAF is the ratio of the lipid-normalized chemical concentration in an organism to the organic carbon-normalized concentration in the sediment. dren.mil

These models are essential because the experimental determination of BAF and BSAF values is often time-consuming and costly. nih.gov Various models have been developed to predict these factors for PCBs. nih.govsfu.ca Food web bioaccumulation models can estimate PCB concentrations in different species based on factors like PCB concentrations in water and sediment, the organism's diet, and its physiological characteristics. sfu.causgs.gov

The modeling of BAFs and BSAFs for PCBs is complex, influenced by several factors:

Chemical Properties : The hydrophobicity (Kow) of the specific PCB congener is a primary driver. usgs.gov

Organism Physiology : Factors such as an organism's lipid content, size, growth rate, and metabolic capacity influence chemical uptake and elimination. usgs.govepa.gov

Environmental Conditions : The amount of organic carbon in sediment can affect the bioavailability of PCBs to bottom-dwelling organisms. dren.mil

Food Web Structure : The specific predator-prey relationships within an ecosystem determine the pathways for trophic transfer. nih.gov

For benthic invertebrates, which live in and ingest sediment, models must account for uptake through both dermal absorption and sediment ingestion. nih.gov For fish, models incorporate parameters like respiration rates, feeding preferences, and growth rates. epa.gov The U.S. Environmental Protection Agency (EPA) has developed extensive databases of BSAF values for various chemicals, including PCBs, from numerous locations to help evaluate and predict bioaccumulation. epa.govornl.gov For example, BSAFs for PCBs in lake trout from Lake Michigan were found to range from less than 0.1 to 18. nih.gov

Quantitative structure-activity relationship (QSAR) models have also been developed to predict BAFs for PCBs based on their molecular structure. nih.gov These models provide a way to estimate bioaccumulation potential for a large number of congeners without extensive testing for each one. mdpi.comnih.gov

Elimination and Depuration Kinetics in Biological Systems

Elimination, or depuration, is the process by which an organism removes a contaminant from its tissues. The rate of elimination is a critical factor determining the net bioaccumulation of a substance. greenfacts.org The kinetics of this process, often described by an elimination half-life, vary significantly among different PCB congeners and animal species. cdc.gov

The primary routes of elimination for PCBs are metabolic transformation and excretion. cdc.gov The liver is the main site of PCB metabolism, where enzymes can hydroxylate the PCB molecule, making it more water-soluble and easier to excrete in bile or urine. cdc.gov However, the rate of metabolism is highly dependent on the congener's specific structure, particularly the number and position of chlorine atoms. cdc.gov Generally, less-chlorinated PCBs are metabolized and eliminated more readily than highly chlorinated ones. nih.gov

Elimination kinetics can be influenced by factors such as an organism's fat content and reproductive status. Since PCBs are lipophilic (fat-soluble), they are stored in adipose tissue. nih.gov Changes in an organism's fat stores can lead to the redistribution of PCBs. nih.gov For females, a significant elimination pathway can be the transfer of the maternal body burden to offspring through eggs or milk. nih.gov

Studies on the elimination of other hexachlorobiphenyls provide insight into the potential kinetics for PCB 146. For example, a study on ring doves exposed to PCB 153 showed that while the chemical was still accumulating after 63 days, it distributed relatively quickly among different tissues, reaching a steady state with plasma concentrations in less than two weeks. nih.gov In humans, estimated intrinsic elimination half-lives for persistent PCB congeners range from approximately 10 to 15 years. nih.gov

Table 2: Factors Influencing PCB Elimination Kinetics

| Factor | Description |

| Congener Structure | The number and position of chlorine atoms significantly affect metabolic rates. Congeners with adjacent non-chlorinated carbon atoms are generally metabolized faster. cdc.gov |

| Species | Different species have varying levels of metabolic enzymes capable of breaking down PCBs. |

| Lipid Content | High lipid content provides a storage compartment for PCBs, slowing their elimination. nih.gov |

| Reproductive Transfer | Transfer to eggs and offspring via milk can be a significant route of elimination for females. nih.gov |

| Growth Dilution | An increase in an organism's biomass can dilute the concentration of the contaminant, which is a component of the overall depuration rate. service.gov.uk |

Molecular and Cellular Mechanisms of 2,2 ,3,4,5,5 Hexachlorobiphenyl Toxicity in Non Human Organisms

Aryl Hydrocarbon Receptor (AhR)-Dependent and AhR-Independent Mechanisms

The toxicity of many PCBs is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. whoi.edu Upon binding to ligands such as certain PCB congeners, the AhR translocates to the nucleus and forms a heterodimer with the Ah receptor nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements, leading to the altered expression of a wide range of genes, including those involved in xenobiotic metabolism. nih.govmdpi.com

While the classic AhR-dependent pathway is a primary mechanism for many dioxin-like PCBs, research suggests that non-dioxin-like PCBs, a category that often includes hexachlorobiphenyls, can also exert toxicity through AhR-independent mechanisms. nih.gov These can involve direct interactions with cellular signaling pathways, disruption of calcium homeostasis, and interference with neurotransmitter systems. The diversity of AHRs across different vertebrate species, resulting from gene duplications, may contribute to varied responses to PCB exposure. whoi.edu In some species, such as zebrafish, multiple AHR paralogues exist (AHR1A, AHR1B, AHR2), with AHR2 being primarily responsible for mediating the toxic effects of dioxin-like compounds. researchgate.net However, studies have shown that other paralogues might be activated by different ligands, highlighting the complexity of AhR signaling. researchgate.net

Oxidative Stress Induction and Antioxidant Response Modulation

Exposure to certain PCBs, including hexachlorobiphenyls, has been shown to induce oxidative stress in various non-human organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules through its antioxidant defense systems.

Studies in avian models have demonstrated a link between PCB exposure and increased lipid peroxidation, a marker of oxidative damage. For instance, exposure to 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) in chicken embryos led to a significant increase in thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, in both the liver and adipose tissue. nih.gov This increase in oxidative damage was associated with a decrease in the activity of glutathione (B108866) peroxidase (GPox), a key antioxidant enzyme. nih.gov Interestingly, duck embryos, which exhibited higher basal levels of hepatic GPox, were less sensitive to the toxic effects of PCB 126, suggesting a protective role for this antioxidant enzyme. nih.gov

The cellular response to oxidative stress often involves the activation of transcription factors like NF-E2-related factor 2 (NRF2), which regulates the expression of a suite of antioxidant and detoxification genes. researchgate.net Research in zebrafish embryos has shown that exposure to pro-oxidant chemicals can induce the expression of genes involved in glutathione synthesis and utilization, such as gstp1 and gclc. researchgate.net The modulation of these antioxidant pathways represents a critical cellular defense mechanism against PCB-induced oxidative damage. The use of zebrafish as a model has been validated for studying the in vivo protective effects of antioxidant compounds against chemical-induced oxidative stress. nih.govresearchgate.net

Table 1: Effects of PCB 126 on Oxidative Stress Markers in Avian Embryos

| Species | Tissue | Parameter | Effect of PCB 126 Exposure |

| Chicken | Liver | TBARS | Increased |

| Chicken | Adipose Tissue | TBARS | Increased |

| Chicken | Liver | GPox Activity | Decreased |

| Chicken | Adipose Tissue | GPox Activity | Decreased |

| Duck | Liver & Adipose Tissue | No significant effects observed | - |

Source: Adapted from a study on the role of oxidative stress in PCB 126-induced toxicity in chicken and duck embryos. nih.gov

Endocrine Disruption Mechanisms in Wildlife Models

PCBs are well-documented endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of the endocrine system in wildlife. nih.govresearchgate.netnih.gov These disruptions can occur through various mechanisms, including mimicking or blocking the action of natural hormones, altering hormone synthesis and metabolism, and modifying hormone receptor levels. nih.gov

Thyroid Hormone System Perturbation

The structural similarity between some PCBs and thyroid hormones allows them to interfere with the thyroid system. nih.gov They can bind to thyroid hormone transport proteins, such as transthyretin (TTR), displacing thyroid hormones and leading to their increased elimination. nih.gov For instance, the hydroxylated metabolite of PCB-180 (a hexachlorobiphenyl) can displace thyroxine (T4) from TTR. nih.gov

PCBs can also affect the metabolism of thyroid hormones by inducing the activity of enzymes like UDP-glucuronyltransferases (UGTs) in the liver, which are responsible for thyroid hormone elimination. nih.gov This increased metabolism can lead to a decrease in circulating thyroid hormone levels. nih.gov Studies in rats have shown that exposure to hexachlorobenzene (B1673134) can lower serum T4 levels and increase the excretion of T4 glucuronide in the bile, a process mediated by increased T4 UDPGT activity. capes.gov.br The disruption of the thyroid hormone system is a significant concern as these hormones are crucial for normal development, particularly of the central nervous system. nih.govnih.gov

Steroidogenesis and Reproductive Hormone Modulation

PCBs can also disrupt the synthesis and signaling of reproductive hormones. For example, a study on the rockfish (Sebastes schlegeli) demonstrated that exposure to 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) led to an increase in plasma estradiol-17β (E2) levels in females. nih.gov This was followed by an increase in plasma vitellogenin (VTG), an egg yolk precursor protein whose synthesis is regulated by estrogen. nih.gov These findings suggest that PCB 153 may indirectly disrupt the aromatization process, potentially through a synergistic effect with endogenous E2. nih.gov

In rodent models, exposure to PCB mixtures during critical developmental periods has been shown to have sexually dimorphic effects on the expression of genes related to steroid hormone signaling in the brain, such as the androgen receptor (Ar) and estrogen receptor 1 (Esr1). nih.gov These alterations in gene expression can have long-lasting consequences on reproductive health and behavior. nih.gov

Neurotoxicity at the Cellular and Molecular Level

The developing nervous system is particularly vulnerable to the toxic effects of PCBs. nih.govdntb.gov.ua Exposure to these compounds has been linked to a range of neurodevelopmental and neurobehavioral deficits.

One of the proposed mechanisms of PCB neurotoxicity is the disruption of intracellular signaling pathways that are critical for neuronal development and function. Studies using rat neural stem cells have shown that exposure to 2,2',4,4',5,5'-hexachlorobiphenyl can inhibit neurite formation. nih.gov This was associated with an inhibition of gap junctional intercellular communication (GJIC) and a decrease in the expression of connexin 43, a protein essential for forming gap junctions. nih.gov GJIC plays a crucial role in maintaining cellular homeostasis and coordinating cellular activities during development. nih.gov

Furthermore, research on iPSC-derived dopaminergic neurons exposed to 2,2',3,4,4',5-hexachlorobiphenyl (B50415) (PCB 180) revealed a suppression of oxidative phosphorylation, synaptic function, and neurotransmitter release. nih.gov These findings point to specific molecular pathways that are disrupted by this PCB congener, potentially contributing to the neurotoxic outcomes observed in exposed organisms. nih.gov The interaction of PCBs with various neurotransmitter systems, including the dopaminergic and glutamatergic systems, has been a focus of research into their neurotoxic mechanisms. mdpi.com

Immunotoxicity Mechanisms in Experimental Models

The immune system is another target for the toxic effects of certain PCBs. nih.govmdpi.com Exposure to these compounds can lead to immunosuppression, making organisms more susceptible to diseases.

Studies in mice have shown that exposure to 3,4,5,3',4',5'-hexachlorobiphenyl, a potent AhR agonist, can suppress cell-mediated immunity. nih.gov Specifically, it was found to reduce the in vivo generation of cytotoxic T lymphocytes (CTLs) in response to an allogeneic tumor challenge. nih.gov This suppression of the CTL response was dose-dependent and occurred even when exposure happened weeks before the antigen challenge. nih.gov The study also noted an altered composition of white blood cells in the peritoneal cavity of exposed mice, further indicating an impact on the immune response. nih.gov The mechanisms underlying this immunotoxicity are thought to be linked to the activation of the AhR, which plays a role in regulating immune function. whoi.edu

Membrane Interactions and Cellular Signaling Pathway Disruptions

The lipophilic nature of 2,2',3,4,5,5'-Hexachlorobiphenyl (B1329218) and other PCBs facilitates their interaction with cellular membranes, leading to disruptions in membrane structure and function, and consequently, the dysregulation of various cellular signaling pathways.

PCBs can partition into the lipid bilayers of cell membranes, altering their physical properties. epa.gov This can affect the function of membrane-bound proteins, including receptors and ion channels. t3db.ca Some PCBs are known to interfere with calcium channels, leading to a disruption of intracellular calcium homeostasis, a critical aspect of many cellular signaling processes. t3db.cawikipedia.org

A significant signaling pathway affected by certain PCBs is the one mediated by the aryl hydrocarbon receptor (AhR). epa.govt3db.ca While this compound itself is a weak AhR agonist, other co-planar PCBs bind to this receptor with high affinity, activating it. epa.govnih.gov This activation leads to a cascade of events, including the induction of cytochrome P450 enzymes, which can produce reactive metabolites and oxidative stress. nih.govnih.gov

Furthermore, PCBs have been shown to disrupt endocrine signaling pathways. epa.gov They can exhibit estrogenic or anti-estrogenic activity, interfering with the normal function of hormone receptors. t3db.canih.gov For example, hydroxylated metabolites of PCB 138 have demonstrated estrogen-like effects in salmon hepatocytes. nih.gov This endocrine disruption can have profound impacts on reproductive processes and development.

Recent research has also highlighted the ability of PCBs to disrupt circadian rhythms. nih.govoup.comnih.gov In zebrafish exposed to PCB 153, genes related to the circadian rhythm pathway were significantly enriched among the differentially expressed genes. nih.govoup.com This was accompanied by behavioral analysis showing that PCB exposure significantly altered circadian behavior. nih.govoup.com The disruption of circadian rhythms is increasingly linked to metabolic and neurological diseases. nih.govoup.com

Table 2: Cellular Signaling Pathways Disrupted by PCBs in Non-Human Organisms

| Signaling Pathway | PCB Congener/Mixture | Organism/Cell Type | Key Effects | Reference |

|---|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) Signaling | Co-planar PCBs, PCB 126 | Various, including fish and mammals | Induction of CYP450 enzymes, altered gene transcription | epa.govt3db.canih.gov |

| Calcium Signaling | Ortho-substituted PCBs | Neuronal cells | Interference with calcium channels, altered neurotransmitter levels | t3db.cawikipedia.orgacs.org |

| Endocrine Signaling (Estrogenic/Anti-estrogenic) | Hydroxylated PCB 138, various PCB mixtures | Fish hepatocytes, various organisms | Altered hormone receptor function, reproductive dysfunction | t3db.canih.govresearchgate.net |

| Circadian Rhythm Pathway | PCB 153 | Zebrafish | Altered expression of clock genes, disruption of circadian behavior | nih.govoup.comnih.gov |

| FoxO Signaling Pathway | PCB 153 | Zebrafish | Enrichment of genes related to this pathway | nih.govoup.com |

Developmental and Reproductive Toxicity Mechanisms in Non-Mammalian Species

The developmental and reproductive toxicity of this compound and other PCBs in non-mammalian species is a significant concern due to their persistence and bioaccumulation in aquatic and terrestrial food chains. epa.gov

In fish, PCB exposure has been clearly linked to reproductive and developmental problems in laboratory studies. epa.gov These effects can manifest as reduced egg production and survival of larvae. researchgate.net For instance, in a study with zebrafish exposed to a mixture of PCBs, a dose-related accumulation of the compounds was observed, leading to significantly lower body, liver, and ovary weights in the exposed groups. researchgate.net Furthermore, egg production was reduced, and the survival time for larvae was significantly shorter in the high-dose group. researchgate.net Histological examination revealed a reduced number of mature oocytes in females from the intermediate and high-dose groups. researchgate.net

The mechanisms underlying this toxicity are multifaceted and often involve the disruption of the endocrine system. epa.gov As mentioned previously, the estrogenic or anti-estrogenic activity of PCBs can interfere with the hormonal regulation of reproduction. researchgate.net The avian reproductive system is particularly sensitive to estrogenic compounds, as its differentiation is estrogen-dependent. researchgate.net

Developmental abnormalities have also been observed. In zebrafish embryos exposed to PCB 153, while no developmental defects were noted during the initial exposure period, spinal deformities appeared at 7 days post-fertilization in the highest treatment group. nih.govoup.com This suggests that the toxic effects may manifest at later developmental stages.

In birds, PCB exposure has been associated with a range of reproductive issues, including reduced fertility, eggshell thinning, and impaired incubation and chick-rearing behaviors. epa.govresearchgate.net Field studies on great black-backed gulls have shown a correlation between higher PCB blood concentrations in females and a decline in egg-laying. nih.gov

Table 3: Developmental and Reproductive Toxicity of PCBs in Non-Mammalian Species

| Species | PCB Congener/Mixture | Observed Effects | Potential Mechanisms | Reference |

|---|---|---|---|---|

| Zebrafish (Danio rerio) | PCB Mixture | Reduced egg production, decreased larval survival, lower organ weights | Endocrine disruption, direct organ toxicity | researchgate.net |

| Zebrafish (Danio rerio) | PCB 153 | Spinal deformities in larvae | Disruption of developmental gene expression | nih.govoup.com |

| Birds (general) | Various PCB mixtures | Reduced fertility, eggshell thinning, impaired incubation behavior | Endocrine disruption (estrogenic effects) | epa.govresearchgate.net |

| Great Black-backed Gulls (Larus marinus) | Environmental PCBs | Decline in egg laying | Correlation with PCB blood concentrations | nih.gov |

| Fish (general) | Various PCB mixtures | Immunotoxicity, liver damage, neurobehavioral effects | AhR-mediated and non-AhR-mediated pathways | epa.gov |

Ecological Impacts of 2,2 ,3,4,5,5 Hexachlorobiphenyl on Ecosystems and Wildlife Populations

Effects on Aquatic Organisms: Fish, Invertebrates, and Algae

The aquatic environment is a primary sink for PCBs, leading to direct and continuous exposure for a wide range of organisms. The lipophilic nature of 2,2',3,4,5,5'-Hexachlorobiphenyl (B1329218) facilitates its absorption by aquatic life, leading to a cascade of toxic effects.

Fish: Fish are particularly vulnerable to hexachlorobiphenyls. epa.gov Exposure can lead to a reduction in reproductive success due to direct toxicity to eggs and embryos. epa.gov Early life stages of fish are especially sensitive to PCB toxicity. epa.gov Sublethal effects in juvenile and adult fish include reduced growth, decreased food consumption, and disorientation. epa.gov In some cases, exposure can be lethal. epa.gov For instance, studies on various PCB isomers have shown that toxicity to fish increases with the number of chlorine atoms. epa.gov While specific data for this compound is limited, the general trend suggests it would be more toxic than lower chlorinated biphenyls. epa.govwaterquality.gov.au The biological half-life of PCBs in rainbow trout has been shown to increase with the number of chlorine atoms, from 5 days for dichlorobiphenyls to no apparent elimination for some higher chlorinated congeners. nih.gov

Invertebrates: Aquatic invertebrates, which form a crucial part of the food web, are also adversely affected by hexachlorobiphenyls. epa.gov These organisms can experience direct lethality and sublethal effects that impair their survival and growth. epa.gov As invertebrates are a primary food source for many fish species, their contamination with this compound contributes to the biomagnification of this compound up the food chain. epa.gov

Algae: As the primary producers in many aquatic ecosystems, the health of algae populations is critical. While direct studies on the effects of this compound on algae are scarce, there is evidence to suggest that PCBs, in general, can reduce the growth of phytoplankton. epa.gov Any significant reduction in algal populations can have cascading effects on the entire aquatic food web that depends on them for sustenance. epa.gov

Interactive Table: Toxicity of Various PCB Congeners to Aquatic Organisms

| PCB Congener | Organism | Effect | Concentration | Source |

| 2-Chlorobiphenyl | Rainbow Trout | 96-h LC50 | 540 µg/L | epa.gov |

| 2-Chlorobiphenyl | Fathead Minnow | 96-h LC50 | 4000 µg/L | epa.gov |

| Dichlorobiphenyls | Fish (early life stages) | Potential for adverse effects | > Concentration in 60% of plants at low flow | epa.gov |

| Tetrachlorobiphenyls | Fathead Minnows | LC50 (30d) | 29 µg/L | epa.gov |

| Hexachlorobiphenyls | Aquatic Organisms | General increase in toxicity with chlorination | Not specified | epa.govwaterquality.gov.au |

Impacts on Terrestrial Wildlife: Birds, Mammals, and Reptiles

Terrestrial wildlife is primarily exposed to this compound through the consumption of contaminated food sources, particularly those from aquatic environments. The bioaccumulation of this compound can lead to a range of adverse health effects.

Birds: Avian species, especially those at the top of the food chain like fish-eating birds, are at high risk of PCB toxicity. epa.gov While specific studies on this compound are limited, research on other hexachlorobiphenyl isomers has demonstrated significant toxicity. For example, some symmetrical hexachlorobiphenyl isomers have shown high toxicity in dietary studies with domestic chickens. epa.gov A single dose of Aroclor 1260, a mixture containing hexachlorobiphenyls, was lethal to pigeons within 120 hours. wikipedia.org The accumulation of PCBs in birds can lead to reproductive failure, birth defects, and death. epa.gov

Mammals: Mammals, particularly those with a diet rich in fish, can accumulate high levels of hexachlorobiphenyls. epa.gov Studies on mink have shown that certain hexachlorobiphenyl isomers are extremely toxic, causing mortality and complete reproductive inhibition at very low dietary concentrations. epa.gov In rats, exposure to 2,2',3,3',4,4'-hexachlorobiphenyl (B50367) has been linked to increased liver weight and the accumulation of porphyrins in the liver. wikipedia.org While overt toxic effects were not always observed in one study, the potential for liver damage and disruption of the nervous system is a concern with high exposure to PCBs. wikipedia.org

Reptiles: There is a significant lack of toxicological information regarding the effects of specific PCB isomers, including this compound, on reptile populations. Given their predatory nature and position in many food webs, it is plausible that they are also at risk of bioaccumulation and subsequent adverse health effects, but more research is needed in this area.

Interactive Table: Observed Effects of Hexachlorobiphenyls on Terrestrial Wildlife

| Organism | Hexachlorobiphenyl Congener/Mixture | Observed Effects | Source |

| Domestic Chicken | Symmetrical Hexachlorobiphenyl Isomers | Varying levels of toxicity in dietary studies | epa.gov |

| Pigeon | Aroclor 1260 | Lethality within 120 hours of a single dose | wikipedia.org |

| Mink | 3,4,5,3',4',5'-Hexachlorobiphenyl | High toxicity, mortality, and reproductive inhibition | epa.gov |

| Rat | 2,2',3,3',4,4'-Hexachlorobiphenyl | Increased liver weight, porphyrin accumulation | wikipedia.org |

Intergenerational and Transgenerational Effects in Ecological Contexts

A particularly insidious aspect of some chemical pollutants is their ability to exert effects not only on the directly exposed individuals but also on their offspring and subsequent generations. Such intergenerational (affecting the next generation) and transgenerational (affecting subsequent generations not directly exposed) effects have been observed with PCB mixtures.

For example, studies on the PCB mixture Aroclor 1221 have demonstrated transgenerational effects on postnatal development and physiology in rats, with these effects being dependent on sex and lineage. nih.gov These findings suggest that prenatal exposure to certain PCBs can alter hypothalamic gene expression across multiple generations. nih.gov While research specifically on this compound is lacking in this area, the findings from studies on other PCBs raise concerns about its potential to cause long-lasting, heritable changes in wildlife populations. These changes could manifest as altered reproductive success, developmental abnormalities, or behavioral changes that persist for generations, long after the initial exposure has ceased. nih.govresearchgate.net

Population-Level Consequences and Ecosystem Function Alterations

The toxic effects of this compound on individual organisms can scale up to have significant consequences at the population and ecosystem levels. Widespread reproductive failure, increased mortality rates, and developmental abnormalities can lead to declines in the populations of sensitive species. epa.gov

The loss or decline of a key species within an ecosystem can have cascading effects. For example, a reduction in fish populations due to hexachlorobiphenyl toxicity would impact their predators, such as birds and mammals, who rely on them for food. epa.gov Conversely, a decline in a predatory species could lead to an overabundance of its prey, disrupting the natural balance of the ecosystem.

Biomarker Responses and Ecological Risk Assessment Approaches

To assess the ecological risks posed by chemicals like this compound, scientists utilize biomarkers of exposure and effect. nih.gov Biomarkers are measurable biological parameters that indicate exposure to a contaminant or the resulting toxicological effect. nih.gov For PCBs, common biomarkers include the induction of certain enzymes (e.g., cytochrome P450s), alterations in hormone levels, and changes in gene expression. wikipedia.orgnih.gov These biomarkers can provide early warnings of potential harm to wildlife populations before overt signs of toxicity, such as population declines, are evident. nih.gov

Ecological risk assessment is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. mdpi.commdpi.comornl.gov For a chemical like this compound, this process would involve characterizing its toxicity to various species, determining the extent of environmental contamination, and estimating the exposure levels for different wildlife populations. mdpi.commdpi.com A significant challenge in the risk assessment of PCBs is that they exist in the environment as complex mixtures of different congeners, each with its own toxicological profile. ontosight.ai The environmental risk for aquatic organisms is expected to be higher for hexachlorobiphenyl isomers compared to lower chlorinated biphenyls. epa.gov

Analytical Methodologies for 2,2 ,3,4,5,5 Hexachlorobiphenyl Quantification and Characterization

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The initial step in the analysis of PCB 141 is its isolation from the sample matrix, which can range from soil and sediment to biological tissues like adipose tissue and serum. cdc.gov The choice of preparation technique is crucial and depends on the matrix's nature and the concentration of the analyte.

A variety of extraction techniques are employed to separate PCBs from the sample matrix. cdc.gov Conventional methods like Soxhlet and liquid-liquid extraction are well-established, while modern techniques like pressurized liquid extraction (PLE) and solid-phase extraction (SPE) offer advantages in terms of speed and solvent consumption. thermofisher.comnih.gov

Soxhlet Extraction: This is a classic and reliable technique used for extracting PCBs from solid samples like soil and sediment. thermofisher.comnih.gov It involves continuous extraction with an organic solvent (e.g., hexane-acetone) over an extended period. epa.gov While effective, it is often time-consuming and requires large volumes of solvent. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE is commonly used for aqueous samples. The sample is partitioned against an immiscible organic solvent, such as methylene chloride or hexane, to transfer the lipophilic PCBs into the organic phase. cdc.govresearchgate.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples. thermofisher.comnih.gov This method significantly reduces extraction time and solvent usage compared to traditional techniques like Soxhlet. thermofisher.comnih.gov For instance, a PLE-based method was developed for the simultaneous extraction and in-situ clean-up of PCBs from small tissue samples using a hexane:dichloromethane:methanol solvent mixture. nih.gov

Solid-Phase Extraction (SPE): SPE is a versatile technique used for both aqueous and non-aqueous samples. The sample is passed through a solid sorbent material (e.g., C18, charcoal) that retains the PCBs. cdc.goveurofins.com The analytes are then eluted with a small volume of an appropriate solvent. eurofins.com This method is efficient for concentrating analytes from large sample volumes and can integrate clean-up steps. nih.gov

| Extraction Method | Typical Matrix | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | Soil, Sediment, Solid Waste | Hexane-acetone, Methylene chloride-acetone epa.gov | Reliable, Well-established nih.gov | Time-consuming, High solvent consumption thermofisher.com |

| Liquid-Liquid Extraction (LLE) | Water, Serum, Plasma | Methylene chloride, Hexane cdc.govresearchgate.net | Simple, Effective for liquids | Can form emulsions, Large solvent volumes |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Soil, Sediment, Tissue thermofisher.comnih.gov | Hexane, Dichloromethane nih.gov | Fast, Low solvent consumption thermofisher.com | Requires specialized equipment |

| Solid-Phase Extraction (SPE) | Water, Air cdc.govnih.gov | Dichloromethane (elution) eurofins.com | Concentrates analytes, Reduces solvent use, Can combine with clean-up nih.goveurofins.com | Sorbent capacity can be limited |

Following extraction, the resulting extract often contains co-extracted interfering compounds, such as lipids from biological samples, which can interfere with the final analysis. cdc.gov Therefore, a clean-up step is necessary to remove these interferences. cdc.gov Adsorption chromatography is a widely used technique for this purpose.

Commonly used sorbents for clean-up include:

Florisil: A magnesium silicate gel effective for separating PCBs from lipids and other polar interferences. cdc.govnih.gov

Silica (B1680970) Gel: Used to remove polar interferences. cdc.govnih.gov

Alumina: Another adsorbent for removing polar compounds. nih.gov

Activated Carbon: Often used to fractionate PCB congeners based on their planarity. cdc.gov

In some procedures, multiple columns are used sequentially to achieve the desired level of purity. cdc.gov For example, a sulfuric acid/potassium permanganate cleanup (EPA Method 3665) is specifically designed for PCB analysis and can effectively remove many co-extracted pesticides. epa.govepa.gov

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating individual PCB congeners from each other before detection. Gas chromatography is the most common technique for PCB analysis due to their volatility and thermal stability. cdc.govintertekinform.com

High-resolution capillary gas chromatography (HRGC) is indispensable for separating the complex mixtures of PCB congeners. cdc.gov Fused-silica capillary columns offer superior resolution, selectivity, and sensitivity compared to older packed columns. epa.gov

Electron Capture Detector (ECD): The GC-ECD is highly sensitive to halogenated compounds like PCBs and has been a workhorse for their routine analysis for many years. epa.govresearchgate.netpeakscientific.com It is a robust and relatively low-cost detector, making it suitable for environmental monitoring. nih.gov However, its selectivity can be a limitation, as it responds to any electron-capturing compound, potentially leading to interferences. epa.gov

High-Resolution Mass Spectrometry (HRMS): When coupled with GC, HRMS provides exceptional selectivity and sensitivity. nih.gov It allows for the differentiation of PCB congeners from other co-eluting compounds based on their exact mass-to-charge ratio. This is particularly important for confirming the identity of specific congeners and for trace-level quantification in complex matrices. nih.gov

| Detector | Principle | Advantages | Limitations |

|---|---|---|---|

| Electron Capture Detector (ECD) | Measures decrease in a constant electron current caused by electronegative analytes. | High sensitivity to halogenated compounds, Cost-effective. nih.govresearchgate.net | Non-specific, Prone to interferences from other halogenated compounds. epa.gov |

| High-Resolution Mass Spectrometry (HRMS) | Separates ions based on their exact mass-to-charge ratio. | High selectivity and specificity, Confirmatory identification, Low detection limits. nih.gov | Higher cost and complexity. |

While GC is the predominant technique, high-performance liquid chromatography (HPLC) can also be used for the separation of PCBs. fishersci.com Reverse-phase HPLC, typically using a C18 column, separates compounds based on their hydrophobicity. basicmedicalkey.com A study demonstrated the successful separation of a commercial mixture of PCBs using an Accucore C18 HPLC column with a water/acetonitrile mobile phase gradient. fishersci.com LC can be particularly useful for separating PCBs from non-volatile matrix components and can be coupled with mass spectrometry for detection.

Mass Spectrometric Detection and Identification

Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is the gold standard for the unequivocal identification and quantification of PCB congeners. researchgate.netthermofisher.com

The mass spectrometer ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern produced by electron ionization is unique for a specific compound, acting as a chemical fingerprint.

For enhanced selectivity and to eliminate matrix interferences, selected ion monitoring (SIM) is often used. researchgate.netclu-in.org In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte (e.g., PCB 141), significantly improving the signal-to-noise ratio and lowering detection limits. researchgate.net

For even greater selectivity, especially in highly complex samples, tandem mass spectrometry (GC-MS/MS) is employed. peakscientific.comthermofisher.com This technique involves selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. This multiple-stage filtering process provides a very high degree of certainty in compound identification and quantification, effectively removing background chemical noise. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the definitive identification of 2,2',3,4,5,5'-hexachlorobiphenyl (B1329218). measurlabs.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. measurlabs.com This high mass accuracy is crucial for distinguishing PCB 141 from other co-eluting compounds that may have the same nominal mass but different elemental formulas.

The primary advantage of HRMS lies in its ability to provide an exact molecular mass, which can be used to confirm the identity of a compound with a high degree of confidence. measurlabs.com For this compound (C12H4Cl6), the exact mass can be calculated and compared to the measured mass, with very low mass error thresholds (typically in the low ppm range) used for positive identification. This capability is particularly important in complex environmental samples where a multitude of organic contaminants may be present. sccwrp.org

HRMS can be coupled with gas chromatography (GC-HRMS) to achieve both chromatographic separation of isomers and highly selective mass analysis. clu-in.org This combination is considered a gold standard for the analysis of persistent organic pollutants like PCBs.

Table 1: Key Attributes of HRMS for this compound Identification

| Attribute | Description | Relevance to PCB 141 Analysis |

| High Mass Accuracy | Provides exact molecular mass measurements with low error. | Allows for the confident determination of the elemental formula (C12H4Cl6) and differentiation from isobaric interferences. |

| High Resolution | Ability to separate ions with very small mass differences. | Resolves PCB 141 from other co-eluting compounds with similar masses. |

| Definitive Identification | Provides a high degree of certainty in compound identification. measurlabs.com | Crucial for regulatory monitoring and toxicological studies where unambiguous identification is required. |

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) offers an additional layer of selectivity, which is particularly beneficial for the analysis of this compound in complex matrices. mdpi.com In an MS/MS experiment, a specific precursor ion corresponding to the molecular ion of PCB 141 is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. researchgate.net

The transition from a specific precursor ion to a characteristic product ion, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition, is highly specific to the target analyte. This specificity significantly reduces background noise and matrix interferences, leading to improved sensitivity and selectivity. researchgate.net

For hexachlorobiphenyls, the fragmentation patterns, including the loss of chlorine atoms, can be monitored to confirm the identity of the congener. researchgate.net The selectivity of MS/MS is so high that it can often distinguish between different PCB congeners, even if they are not fully separated chromatographically. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been explored for the analysis of PCB metabolites, demonstrating the versatility of this technique. mdpi.com

Table 2: Principles of Tandem Mass Spectrometry (MS/MS) for PCB 141 Analysis

| Step | Description | Purpose in PCB 141 Analysis |

| Precursor Ion Selection | The molecular ion of PCB 141 is isolated from other ions. | Isolates the target analyte from matrix components and other compounds. |

| Collision-Induced Dissociation (CID) | The selected precursor ion is fragmented by collision with an inert gas. | Generates characteristic product ions specific to the structure of PCB 141. |

| Product Ion Detection | The specific product ions are detected and quantified. | Provides highly selective and sensitive detection, minimizing interferences. |

Quality Assurance and Quality Control (QA/QC) in PCB 153 Analysis

Key components of a QA/QC program for PCB analysis include:

Method Validation: Before routine use, the analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Use of Certified Reference Materials (CRMs): CRMs are materials with a known and certified concentration of the target analyte. They are used to assess the accuracy of the analytical method and to ensure the traceability of the measurements.

Inclusion of Blanks: Method blanks (reagent blanks), field blanks, and instrument blanks are analyzed to monitor for potential contamination from laboratory reagents, sampling procedures, or the analytical instrument itself.

Analysis of Spiked Samples: Matrix spikes and matrix spike duplicates are prepared by adding a known amount of the analyte to a sample. These are used to evaluate the effect of the sample matrix on the analytical method's performance and to assess recovery and precision.

Use of Internal and Surrogate Standards: Isotopically labeled standards (e.g., 13C-labeled PCBs) are often used as internal or surrogate standards. These are added to the sample before extraction and are used to correct for variations in extraction efficiency and instrument response.

Regular Instrument Calibration and Maintenance: The analytical instruments, particularly the GC-MS system, must be regularly calibrated using standards of known concentrations. omnidexcn.com Routine maintenance is also crucial to ensure optimal performance. topfastpcba.com

Data Review and Validation: All analytical data should be thoroughly reviewed and validated to ensure that it meets the established QA/QC criteria. cdc.gov This includes checking for proper peak integration, correct compound identification, and adherence to calibration limits.

Table 3: Common QA/QC Procedures in PCB Analysis

| QA/QC Procedure | Purpose | Acceptance Criteria (Typical) |

| Method Blank | To assess for laboratory contamination. | Analyte concentration should be below the limit of detection (LOD). |

| Matrix Spike | To evaluate method accuracy in a specific sample matrix. | Percent recovery should be within a predefined range (e.g., 70-130%). |

| Matrix Spike Duplicate | To assess method precision in a specific sample matrix. | Relative percent difference (RPD) between the spike and spike duplicate should be below a certain threshold (e.g., <20%). |

| Certified Reference Material (CRM) | To verify the accuracy of the analytical method. | The measured concentration should be within the certified range of the CRM. |

| Internal/Surrogate Standard | To correct for variations in analytical performance. | Recovery should be within a specified range (e.g., 50-150%). |

Development of Novel Analytical Approaches and Biosensors

While GC-MS based methods are the established standard for the analysis of this compound, there is ongoing research into the development of novel analytical approaches and biosensors that could offer advantages in terms of speed, cost, and portability. mdpi.commdpi.com These emerging technologies aim to provide rapid screening tools for the on-site detection of PCBs, complementing the more rigorous laboratory-based methods.

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in the presence of a target analyte. mdpi.com For PCB detection, potential biological recognition elements could include antibodies, enzymes, or even whole cells that interact specifically with PCBs. mdpi.com The transducer would then convert this biological interaction into an electrical, optical, or electrochemical signal.

Potential advantages of biosensors for PCB analysis include:

High Specificity: The biological recognition element can be highly specific to the target PCB or a group of related congeners.

High Sensitivity: Biosensors can be designed to detect very low concentrations of the analyte.

Rapid Analysis: Results can often be obtained in a matter of minutes, compared to the hours or days required for traditional laboratory analysis.

Portability: Biosensors can be developed into small, portable devices suitable for field use.

Despite their potential, the development of robust and reliable biosensors for specific PCB congeners like this compound faces several challenges. These include the stability of the biological recognition element, potential interferences from the sample matrix, and the need for simple and user-friendly device formats. Research in this area is dynamic, with ongoing efforts to develop novel nanomaterials and recognition elements to improve the performance and applicability of biosensors for environmental monitoring. mdpi.com

Remediation and Mitigation Strategies for 2,2 ,3,4,5,5 Hexachlorobiphenyl Contamination

Ex Situ Remediation Technologies

Ex situ remediation involves the excavation and removal of contaminated soil or sediment for treatment at a different location. This approach allows for a high degree of control over the treatment process.

Thermal Desorption and Incineration

Thermal desorption is a process that uses heat to volatilize contaminants like 2,2',3,4,5,5'-Hexachlorobiphenyl (B1329218) from the soil matrix. The contaminated soil is heated in a chamber, and the vaporized contaminants are then collected and treated. This method is effective for separating PCBs from the soil, but it requires a secondary treatment step for the collected contaminants. nih.govpower-eng.com

Incineration is a high-temperature destruction technology that can achieve a destruction and removal efficiency of over 99.9999% for PCBs. clu-in.orgpublications.gc.ca The process involves burning the contaminated material at extremely high temperatures (typically above 1200°C) to break down the complex chemical structure of this compound into less harmful compounds like carbon dioxide and water. publications.gc.caepa.gov Both mobile and stationary incinerators are available for this purpose. publications.gc.ca

| Technology | Description | Key Parameters | Efficiency |

| Thermal Desorption | Heats contaminated soil to vaporize PCBs for collection and subsequent treatment. nih.govpower-eng.com | Temperature (300-600°C), soil particle size. nih.gov | Up to 98% removal from soil. nih.gov |

| Incineration | Destroys PCBs through high-temperature combustion. clu-in.orgepa.gov | Temperature (>1200°C), residence time. epa.gov | >99.9999% destruction and removal. clu-in.orgpublications.gc.ca |

Chemical Dechlorination and Oxidation

Chemical dechlorination processes aim to remove chlorine atoms from the biphenyl (B1667301) structure of this compound, rendering it less toxic. This can be achieved through various chemical reactions. nih.gov

Chemical oxidation involves the use of strong oxidizing agents to break down the this compound molecule. cec.org Advanced oxidation processes (AOPs) generate highly reactive species, such as hydroxyl radicals, that can effectively degrade PCBs. nih.gov These processes can be combined with other treatments, like soil washing, to enhance their effectiveness. nih.gov

In Situ Remediation Approaches

In situ remediation technologies treat the contamination in place, without the need for excavation. This approach is often less disruptive and can be more cost-effective for large contaminated areas.

Bioremediation and Phytoremediation Techniques

Bioremediation utilizes microorganisms to break down contaminants. For PCBs like this compound, this often involves a two-stage process of anaerobic dechlorination followed by aerobic degradation. wikipedia.org While some microorganisms can degrade PCBs, the process can be slow and is influenced by environmental conditions. wikipedia.orginig.pl

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain contaminants. frontiersin.orgacs.org Plants can take up PCBs from the soil and, in some cases, metabolize them. frontiersin.orgnih.gov The root systems of plants can also stimulate microbial activity in the surrounding soil, enhancing the biodegradation of PCBs in a process known as rhizoremediation. frontiersin.orgnih.gov

| Technique | Description | Mechanisms | Key Factors |

| Bioremediation | Uses microorganisms to degrade PCBs. wikipedia.org | Anaerobic dechlorination and aerobic degradation. wikipedia.org | Presence of appropriate microbes, nutrient availability, oxygen levels. |

| Phytoremediation | Employs plants to clean up contaminated soil and water. frontiersin.orgacs.org | Phytoextraction, phytotransformation, rhizoremediation. acs.orgnih.gov | Plant species, contaminant concentration, soil conditions. frontiersin.org |

Chemical Stabilization and Encapsulation

Chemical stabilization, also known as solidification/stabilization (S/S), involves mixing reagents with the contaminated soil to reduce the mobility and bioavailability of the contaminants. clu-in.org This process chemically binds the this compound within a solid matrix, preventing it from leaching into the surrounding environment. clu-in.org

Encapsulation is a physical process that involves surrounding the contaminated material with a protective layer. raypcb.compulsarmanufacturing.com This barrier prevents the release of the contaminant and isolates it from the environment. Various materials, such as resins, can be used for encapsulation. allpcb.compcbaaa.com

Monitored Natural Attenuation

Monitored natural attenuation (MNA) relies on natural processes to reduce the concentration and toxicity of contaminants over time. These processes can include biodegradation, dispersion, and adsorption to soil particles. MNA is typically considered for sites where the rate of natural degradation is sufficient to protect human health and the environment, and it requires long-term monitoring to ensure its effectiveness.

Innovative Technologies for Environmental Decontamination (e.g., Nanoscale Zerovalent Iron)

Traditional remediation methods for polychlorinated biphenyls (PCBs), such as excavation and landfilling or incineration, are often disruptive, costly, and can lead to the transfer of contaminants to different environmental compartments. frontiersin.org Consequently, research has intensified to develop sustainable and in-situ remediation technologies that can effectively degrade or immobilize PCB 138.

Nanoscale Zerovalent Iron (nZVI)

One of the most promising innovative technologies for the remediation of chlorinated organic compounds, including PCBs, is the use of nanoscale zerovalent iron (nZVI). rsc.orgepa.gov nZVI particles possess a large surface area and high reactivity, enabling them to act as a potent reducing agent for the dechlorination of PCBs. rsc.org The fundamental mechanism involves the transfer of electrons from the zerovalent iron (Fe⁰) to the chlorine atoms on the biphenyl structure, leading to the replacement of chlorine with hydrogen atoms. This process, known as reductive dechlorination, can transform highly chlorinated and more toxic congeners into less chlorinated and less harmful compounds. nih.gov

Research has demonstrated the effectiveness of nZVI in degrading PCBs. Studies have shown that various types of nZVI and micro-scale ZVI can be highly efficient in the degradation of PCBs in water, although their effectiveness in soil can be more limited without enhancements. nih.gov The reactivity of nZVI can be significantly enhanced through various modifications. For instance, the creation of bimetallic nanoparticles, such as palladium-coated nZVI (nZVI-Pd), has been shown to accelerate the rate of PCB dechlorination. nih.gov Palladium acts as a catalyst, facilitating the transfer of electrons and enhancing the efficiency of the dechlorination process.

A study investigating the remediation of a soil co-contaminated with chromium and PCBs, including PCB 138, found that both nZVI and nZVI-Pd were effective in reducing PCB concentrations. nih.gov Notably, nZVI-Pd demonstrated a faster reduction of PCB 138 compared to unmodified nZVI in the initial phase of the treatment. nih.gov The following table summarizes the reduction of selected PCB congeners, including PCB 138, after 15 days of treatment with different iron nanoparticles.

Table 1: Reduction of PCB Congeners by Iron Nanoparticles after 15 Days

| PCB Congener | Initial Concentration (µg/kg) | % Reduction with nFe₃O₄ | % Reduction with nZVI | % Reduction with nZVI-Pd |

|---|---|---|---|---|

| PCB 52 | 150 | 64% | 57% | 60% |

| PCB 101 | 200 | 66% | 47% | 64% |

| PCB 138 | 250 | 68% | 55% | 65% |

Data sourced from a study on co-contaminated soil remediation. nih.gov

Other Innovative Technologies